

Fumaryl Diketopiperazine (CAS No. 176738-91-3): A Comprehensive Technical Review

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Compound of Interest

Compound Name: *Fumaryl diketopiperazine*

Cat. No.: *B3246239*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Fumaryl diketopiperazine (FDKP), with CAS number 176738-91-3, is a synthetic cyclic dipeptide that has garnered significant attention in the pharmaceutical sciences. Primarily utilized as an excipient in the Technosphere® drug delivery platform, it facilitates the pulmonary administration of therapeutic agents. This technical guide provides an in-depth review of FDKP, consolidating available data on its physicochemical properties, synthesis, pharmacokinetics, and biological activity. Notably, this report addresses the conflicting information regarding its bioactivity, presenting evidence from peer-reviewed scientific literature that establishes it as a biologically inert carrier, contrary to some commercial claims. Detailed experimental methodologies and quantitative data are presented to offer a comprehensive resource for researchers and drug development professionals.

Physicochemical Properties

Fumaryl diketopiperazine is a white to off-white powder. Its molecular structure consists of a central 2,5-diketopiperazine ring derived from two lysine molecules, with each of the two ϵ -amino groups acylated with a fumaric acid moiety.

Property	Value	Reference
CAS Number	176738-91-3	[1][2]
Molecular Formula	C ₂₀ H ₂₈ N ₄ O ₈	[3][4][5]
Molecular Weight	452.46 g/mol	[3][4][5]
Appearance	White to Off-White Powder	[4]
Purity	≥95%	[4]
InChI Key	BBNKIRVUCQNAQR-FETIZUMASA-N	[2]
Synonyms	2,5-Diketo-3,6-di(4-succinylaminobutyl)piperazine, (E)-4-[4-[(2S,5S)-5-[4-[[[(E)-3-carboxyprop-2-enoyl]amino]butyl]-3,6-dioxopiperazin-2-yl]butylamino]-4-oxobut-2-enoic acid	[1]

Synthesis

The synthesis of FDKP is primarily achieved through the cyclocondensation of ϵ -amino protected lysine. This process involves the formation of a 2,5-diketopiperazine core, followed by the introduction of the fumaryl groups.

Conceptual Synthesis Pathway

The foundational method for producing the diketopiperazine core of FDKP involves the cyclocondensation of an ϵ -amino protected lysine derivative. This is typically followed by deprotection and subsequent acylation with an activated form of fumaric acid to yield the final product.

Experimental Protocol: Catalyzed Synthesis of N-Protected bis-3,6-[4-aminobutyl]-2,5-diketopiperazine

While a detailed, publicly available step-by-step protocol for the complete synthesis of FDKP is limited, a patented improved method for the synthesis of the diketopiperazine precursor offers insights into a more efficient process. This method utilizes a catalyst to increase yield and reduce reaction time compared to traditional thermal condensation.

Materials:

- N-benzyloxycarbonyl-L-lysine (Cbz-L-lysine)
- m-Cresol
- Phosphorus pentoxide (catalyst)
- Glacial acetic acid (for recrystallization)

Procedure:

- A solution of N-benzyloxycarbonyl-L-lysine in m-cresol is prepared.
- Phosphorus pentoxide is added as a catalyst. The concentration of the catalyst can be optimized, with concentrations around 7.5% being effective.
- The reaction mixture is heated. The use of a catalyst significantly reduces the required reaction time compared to the 18-33 hours of uncatalyzed thermal condensation.
- Upon completion of the reaction, the N-protected bis-3,6-[4-aminobutyl]-2,5-diketopiperazine is isolated.
- The crude product is purified by recrystallization from glacial acetic acid to yield the desired precursor to FDKP.

This catalyzed approach has been reported to achieve yields greater than 50%, a significant improvement over the uncatalyzed method.

Biological Activity and Mechanism of Action

A critical review of the scientific literature indicates that **fumaryl diketopiperazine** is a biologically inert excipient. This conclusion is supported by extensive in vitro and in vivo

studies.

In Vitro Receptor Binding Assays

FDKP has been evaluated in a comprehensive panel of 63 in vitro receptor-binding assays. These assays included a wide range of targets such as neurotransmitter receptors, steroid receptors, ion channels, secondary messengers, prostaglandin receptors, growth factor/hormone receptors, brain and gut peptide receptors, and various enzymes. At concentrations up to 100 μ M, FDKP did not inhibit the binding of any substrate to these receptors.[6] This provides strong evidence for its lack of direct pharmacological activity at these targets.

In Vivo Studies

Preclinical pharmacology studies in rats and dogs have shown no observed effects of FDKP on cardiac, central nervous system, pulmonary, or renal functions.[6]

Conflicting Commercial Information

It is important to note that some commercial suppliers have described **fumaryl diketopiperazine** as a glucagon-like peptide-1 (GLP-1) analogue with hypoglycemic and antimicrobial properties.[3][4] However, the extensive, peer-reviewed scientific data demonstrating its biological inertness contradicts these claims. The primary and well-documented function of FDKP is as a carrier for drug delivery.

Pharmacokinetics

The pharmacokinetics of FDKP have been characterized in humans, including healthy subjects and populations with renal or hepatic impairment.

Human Absorption, Distribution, Metabolism, and Excretion (ADME) Study

An ADME study in healthy male volunteers using 14 C-radiolabeled FDKP administered intravenously and orally revealed the following:

- Absorption: Oral bioavailability is very low, with less than 3% of an oral dose being recovered in the urine.[6]

- Distribution: The volume of distribution was not detailed in the provided search results.
- Metabolism: There was no evidence of metabolism of FDKP.[6]
- Excretion: FDKP is predominantly cleared unchanged by the kidneys, with over 95% of an intravenous dose recovered in the urine.[6]

Pharmacokinetics in Special Populations

The pharmacokinetics of inhaled FDKP (20 mg dose) were assessed in subjects with diabetic nephropathy and chronic liver disease.

Table 1: Pharmacokinetic Parameters of Inhaled **Fumaryl Diketopiperazine** in Different Patient Populations

Population	Cmax (ng/mL)	AUC ₀₋₄₈₀ (ng/mL·min)
Healthy Subjects	-	26,710 (34.8% CV)
Diabetic Subjects with Normal Renal Function	147.0 (44.3% CV)	30,474 (31.8% CV)
Diabetic Subjects with Mild Diabetic Nephropathy	-	-
Diabetic Subjects with Moderate Diabetic Nephropathy	159.9 (59.4% CV)	36,869 (47.2% CV)
Subjects with Chronic Liver Disease	-	31,477 (28.8% CV)
CV: Coefficient of Variation		

While there were slight increases in Cmax and AUC in subjects with diabetic nephropathy, these differences were not considered clinically significant.[6] No significant pharmacokinetic differences were observed between healthy subjects and those with chronic liver disease.[6]

The Technosphere® Drug Delivery Platform

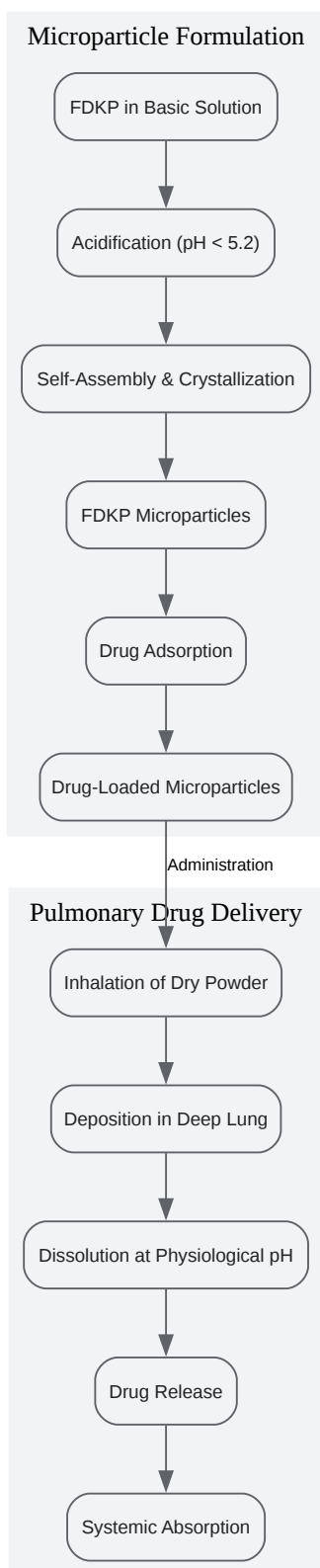
FDKP is the core component of the Technosphere® technology, a novel drug delivery system for pulmonary administration.

Mechanism of Microparticle Formation

FDKP molecules self-assemble into microparticles through a pH-dependent process. In a solution with a pH below 5.2, FDKP precipitates and crystallizes, forming microparticles with a typical diameter of 0.5 to 10 microns.[2] This self-assembly is driven by intermolecular hydrogen bonding. The active pharmaceutical ingredient is then adsorbed onto these microparticles.

Drug Delivery Workflow

The Technosphere® platform enables the delivery of drugs to the deep lung. Upon inhalation, the microparticles travel to the alveoli where the physiological pH of the lung lining fluid causes them to rapidly dissolve, releasing the adsorbed drug for systemic absorption.



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Caption: Workflow of the Technosphere® drug delivery system.

Conclusion

Fumaryl diketopiperazine (CAS No. 176738-91-3) is a well-characterized synthetic molecule that serves as a safe and effective excipient in the Technosphere® pulmonary drug delivery system. Extensive scientific evidence from in vitro and in vivo studies confirms its biological inertness, making it an ideal carrier for inhaled therapeutics. Its pharmacokinetic profile is characterized by renal clearance and low oral bioavailability. While conflicting information exists on some commercial platforms, the peer-reviewed scientific literature provides a clear and consistent picture of FDKP as a non-pharmacologically active component of a sophisticated drug delivery technology. This guide provides researchers and drug development professionals with a consolidated source of technical information to support further research and development activities involving this compound.

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